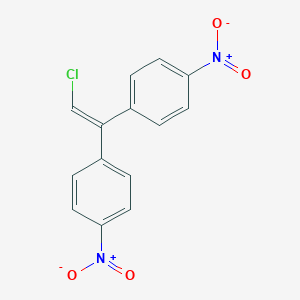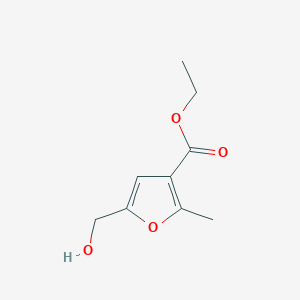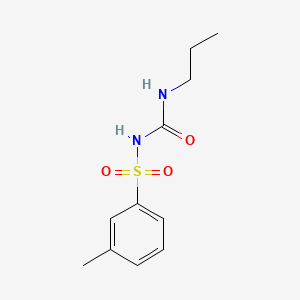
Urea, 1-propyl-3-(m-tolylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-propyl-3-(m-tolylsulfonyl)- is a chemical compound with the molecular formula C12H18N2O5S2 It is a member of the urea family, characterized by the presence of a urea moiety attached to a propyl group and a m-tolylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-propyl-3-(m-tolylsulfonyl)- typically involves the reaction of 1-propylurea with m-toluenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for urea, 1-propyl-3-(m-tolylsulfonyl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
Urea, 1-propyl-3-(m-tolylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
科学研究应用
Urea, 1-propyl-3-(m-tolylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of urea, 1-propyl-3-(m-tolylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
1-propyl-3-(m-tolyl)urea: Similar structure but lacks the sulfonyl group, resulting in different chemical properties and reactivity.
1-(3-(methylsulfonyl)propyl)-3-(para-tolylsulfonyl)urea: Contains additional sulfonyl groups, leading to increased polarity and potential differences in biological activity.
Uniqueness
Urea, 1-propyl-3-(m-tolylsulfonyl)- is unique due to the presence of both a propyl group and a m-tolylsulfonyl group attached to the urea moiety. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and specific reactivity patterns, making it valuable for various applications in research and industry.
属性
CAS 编号 |
22956-54-3 |
|---|---|
分子式 |
C11H16N2O3S |
分子量 |
256.32 g/mol |
IUPAC 名称 |
1-(3-methylphenyl)sulfonyl-3-propylurea |
InChI |
InChI=1S/C11H16N2O3S/c1-3-7-12-11(14)13-17(15,16)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H2,12,13,14) |
InChI 键 |
AEQJHMRWXRUFMH-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


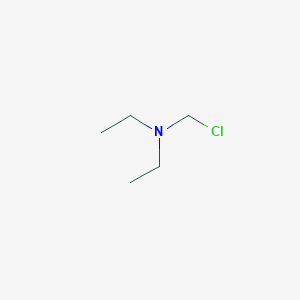
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)
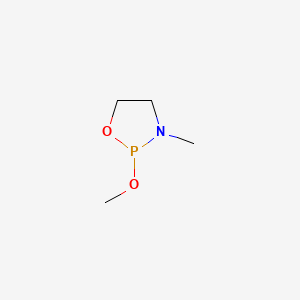
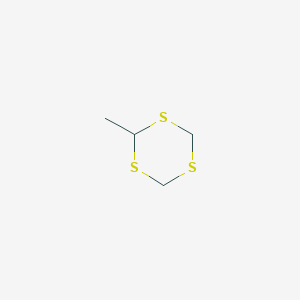
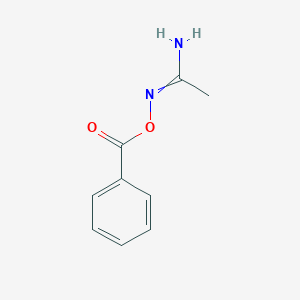
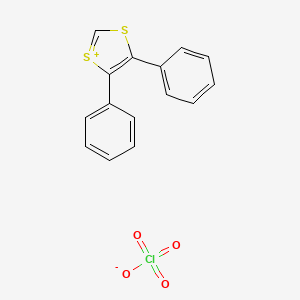
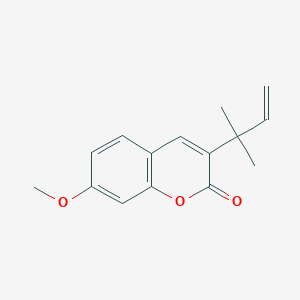
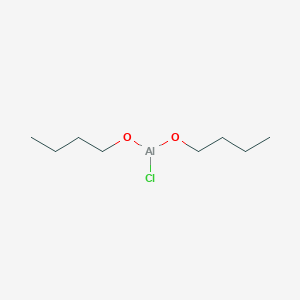
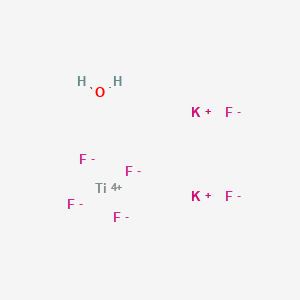
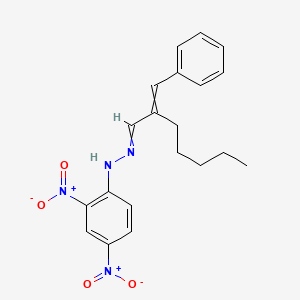
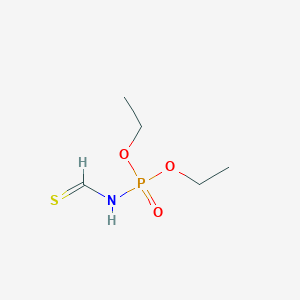
![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
